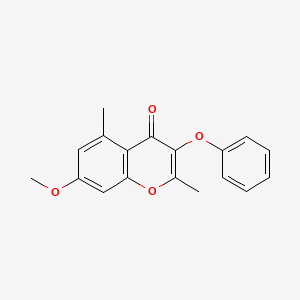

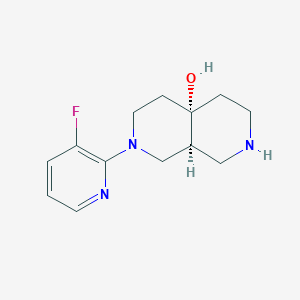

![molecular formula C21H18N4 B5626852 5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626852.png)

5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazolo and isoquinoline derivatives often involves multi-step reactions starting from quinoline precursors. For example, the synthesis of isothiazolo[5,4-b]quinolines is achieved through a two-step reaction involving the initial formation of 2-chloro-3-formylquinolines followed by cyclization with acetic anhydride (Srivastava, Chandra, & Singh, 2007). Such methods highlight the complexity and creativity required in synthesizing structurally complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of triazoloisoquinoline derivatives is characterized by their fused ring systems, which impact their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, as demonstrated in studies involving triazoloquinazolinium betaines (Crabb et al., 1999). These techniques provide detailed insights into the molecular geometry, electron distribution, and potential sites for chemical reactivity.

Chemical Reactions and Properties

Triazoloisoquinoline derivatives undergo various chemical reactions, including photodimerization, which has been observed in triazoloquinoline and isoquinoline derivatives under UV irradiation (Potts, Dunlap, & Apple, 1977). These reactions often lead to the formation of complex dimeric structures with unique chemical properties. The study of these reactions can reveal pathways for synthesizing new compounds with potential applications in materials science and pharmaceuticals.

Physical Properties Analysis

The physical properties of heterocyclic compounds like 5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline are influenced by their molecular structure. Properties such as solubility, melting point, and stability under various conditions are critical for their practical applications. Research into similar compounds can provide a basis for predicting the behavior of this specific molecule in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and potential for forming derivatives, are key aspects of triazoloisoquinoline compounds. Studies on related compounds, such as the synthesis and interconversion of s-triazoloisoquinolines, offer insights into the reactivity patterns and chemical versatility of these heterocycles (Sidhu, Naqui, & Iyengar, 1966). Understanding these properties is essential for exploring the full potential of these compounds in chemical synthesis and application development.

Mécanisme D'action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them useful in a variety of applications, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,5-dimethyl-3-quinolin-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-21(2)13-15-8-3-5-9-16(15)19-23-24-20(25(19)21)18-12-11-14-7-4-6-10-17(14)22-18/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNXINFPUCFCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=NC5=CC=CC=C5C=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B5626775.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5626792.png)

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5626810.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5626823.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626841.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5626857.png)

![4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine](/img/structure/B5626862.png)